Dasatinib β-D-Glucuronide is a metabolite of dasatinib, a potent second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. As a glucuronide conjugate, it plays a significant role in the drug's metabolism and pharmacokinetics, influencing its efficacy and safety profile.
Dasatinib was initially developed by Bristol-Myers Squibb and is marketed under the brand name Sprycel. The compound is synthesized from the parent drug dasatinib through metabolic processes, particularly involving UDP-glucuronosyltransferases, which facilitate the conjugation of dasatinib with glucuronic acid.
Dasatinib β-D-Glucuronide belongs to the class of compounds known as glucuronides, which are formed through the enzymatic reaction of glucuronic acid with various substrates, including drugs. This classification is critical for understanding its pharmacological behavior and interactions within the body.
The synthesis of Dasatinib β-D-Glucuronide typically occurs through phase II metabolism, where dasatinib undergoes glucuronidation. This process is catalyzed by UDP-glucuronosyltransferase enzymes (UGTs), particularly UGT1A3 and UGT1A9, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to dasatinib.
The reaction conditions for synthesizing Dasatinib β-D-Glucuronide include:
Dasatinib β-D-Glucuronide has a complex structure characterized by its glucuronic acid moiety attached to the dasatinib molecule. The structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, reflecting its composition as a drug metabolite.
The molecular weight of Dasatinib β-D-Glucuronide is approximately 478.6 g/mol. The compound exhibits specific spectral characteristics that can be identified through mass spectrometry.
Dasatinib β-D-Glucuronide undergoes various chemical reactions in vivo, primarily involving hydrolysis back to dasatinib in certain biological contexts. The enzymatic cleavage can significantly affect its pharmacokinetic properties.
The stability of Dasatinib β-D-Glucuronide under physiological conditions allows it to circulate in the bloodstream until it reaches target tissues or organs where it may be hydrolyzed to release active dasatinib. This process is essential for maintaining therapeutic levels of the drug.
Dasatinib functions as an inhibitor of several tyrosine kinases involved in cell signaling pathways that promote cell growth and proliferation. The mechanism includes binding to the ATP-binding site of these kinases, leading to their inhibition.
Dasatinib β-D-Glucuronide is typically a solid at room temperature with solubility in polar solvents due to its glucuronic acid component. It exhibits stability under normal storage conditions but may degrade under extreme temperatures or pH levels.
The compound has a moderate log P value indicating its lipophilicity, influencing its absorption and distribution within biological systems. Its pKa values suggest that it exists predominantly in ionized form at physiological pH, enhancing solubility in aqueous environments.
Dasatinib β-D-Glucuronide is primarily utilized in pharmacokinetic studies to understand drug metabolism and excretion pathways. Its analysis helps researchers evaluate the safety profiles of dasatinib and predict potential drug-drug interactions based on metabolic pathways involving UGT enzymes.
Dasatinib β-D-glucuronide is a phase II metabolite formed through the conjugation of the tyrosine kinase inhibitor dasatinib with glucuronic acid via a β-glycosidic bond. This enzymatic reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT3A1, in the liver [6]. The molecular formula of the compound is C₂₈H₃₄ClN₇O₈S, with a molecular weight of 664.13 g/mol (or 664.1 g/mol as alternatively reported) [1] [3] [6]. Its systematic IUPAC name is (2S,3S,4S,5R,6R)-6-(2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid [3] [8].
Key structural features include:
Property | Value |
---|---|
CAS Registry Number | 1860069-15-3 [6] |
Molecular Formula | C₂₈H₃₄ClN₇O₈S |
Molecular Weight | 664.13 g/mol [1] [3] |
Accurate Mass | 663.19 g/mol [8] |
SMILES Notation | O=C(C1=CN=C(NC2=CC(N3CCN(CCO[C@@H]4OC@HC@@HC@H[C@H]4O)CC3)=NC(C)=N2)S1)NC5=C(C)C=CC=C5Cl [8] |
InChIKey | VISODKZTPPZNOJ-RTCYWULBSA-N [6] |
The compound's physicochemical profile is dominated by the glucuronide group, which introduces multiple hydrogen-bonding sites and a carboxylic acid functionality (pKa ≈ 3.5). This significantly increases hydrophilicity compared to dasatinib, reducing passive membrane permeability but enhancing aqueous solubility at physiological pH [6] [9].
The stability of dasatinib β-D-glucuronide is a critical factor influencing its analytical detection, metabolic recycling, and biological activity. Key stability characteristics include:
Thermal Sensitivity: The compound requires storage at –20°C to prevent decomposition, indicating limited thermal stability under ambient conditions [3] [8]. Degradation pathways likely involve hydrolysis of the glycosidic bond or oxidation of the sugar moiety.
Hydrolytic Susceptibility: The β-glucuronide bond is susceptible to enzymatic hydrolysis by β-glucuronidases present in the gut microbiota and certain tissues. This can lead to enterohepatic recirculation, where hydrolyzed dasatinib is reabsorbed and reconjugated, prolonging systemic exposure to the parent drug [6] [9].
pH-Dependent Stability: While specific stability studies are limited in the provided literature, glucuronides generally exhibit optimal stability near physiological pH (7.4). Acidic conditions (e.g., gastric pH) may accelerate hydrolytic cleavage, whereas alkaline conditions can promote isomerization at the glucuronide's anomeric center [6].
Table 2: Stability Profile of Dasatinib β-D-Glucuronide
Factor | Effect on Stability |
---|---|
Temperature | Stable at –20°C; degradation risk increases at room temperature [3] [8] |
Enzymatic Activity | Susceptible to hydrolysis by β-glucuronidase (e.g., in intestinal microbiota) [9] |
pH | Likely stable at pH 7.4; acid-catalyzed hydrolysis expected in strong acids [6] |
Light Exposure | Requires protection from light (based on storage recommendations) [3] |
No direct data on photostability or oxidative degradation are available in the provided sources, though the recommended storage in light-protected conditions suggests photosensitivity [3].
Dasatinib β-D-glucuronide exhibits marked physicochemical and functional differences from its parent compound, dasatinib (C₂₂H₂₆ClN₇O₂S; MW 488.0 g/mol) [2] [5]:
Molecular Properties: The addition of glucuronic acid increases the molecular weight by 36% and introduces polar hydroxyl and carboxyl groups. This reduces logP (calculated partition coefficient) by approximately 2–3 units, dramatically altering solubility and distribution characteristics [6] [9].
Solubility and Permeability: Dasatinib is lipophilic (logP ~2.2) and poorly water-soluble, relying on transporter-mediated absorption. The glucuronide conjugate is highly hydrophilic, favoring aqueous environments but requiring specialized transporters (e.g., ABCC4/MRP4) for cellular flux [9].
Biological Activity: Unlike dasatinib—which potently inhibits BCR-ABL and Src kinases (IC₅₀ = 0.1–3 nM)—the glucuronide lacks significant kinase inhibitory activity. It serves primarily as a detoxification product, facilitating biliary and renal elimination [1] [6]. However, hydrolysis in the gut can regenerate pharmacologically active dasatinib, indirectly influencing efficacy and toxicity [9].
Metabolic Interplay: Dasatinib undergoes extensive CYP3A4-mediated oxidation to reactive intermediates (quinone-imines), potentially causing hepatotoxicity. Glucuronidation diverts dasatinib from these bioactivation pathways, acting as a protective mechanism [2] [5].
Table 3: Comparative Analysis of Dasatinib and Dasatinib β-D-Glucuronide
Property | Dasatinib | Dasatinib β-D-Glucuronide |
---|---|---|
Molecular Formula | C₂₂H₂₆ClN₇O₂S | C₂₈H₃₄ClN₇O₈S |
Molecular Weight | 488.0 g/mol [5] | 664.13 g/mol [3] |
Key Functional Groups | Chloromethylphenyl, thiazolecarboxamide, hydroxyethylpiperazine | Adds β-D-glucuronic acid with carboxyl and hydroxyl groups |
Solubility | Low aqueous solubility; pH-dependent | High aqueous solubility due to ionized carboxylate [6] |
Membrane Permeability | Moderate (transporter-dependent) | Low (requires efflux transporters like ABCC4) [9] |
Biological Activity | Potent BCR-ABL/Src kinase inhibitor | Pharmacologically inactive; detoxification product [1] |
Primary Metabolic Role | Substrate for CYP3A4/FMO3 oxidation | Terminal metabolite for elimination [2] [7] |
The conjugation also alters transporter interactions: While dasatinib is a substrate for ABCB1 (P-gp), its glucuronide is effluxed by ABCC4 (MRP4) in the stomach and liver, paradoxically enhancing oral absorption by facilitating basolateral transport in enterocytes [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: